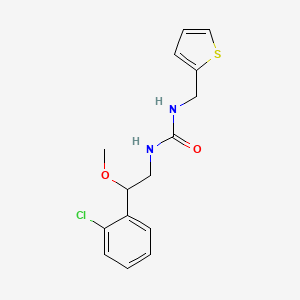
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urea Biosensors and Urease Inhibitors
Urea, a key component of the compound , plays a critical role in various scientific applications, particularly in biosensors and urease inhibitors. Urea biosensors have been developed to detect and quantify urea concentration in various environments, including medical, agricultural, and environmental settings. These biosensors utilize urease as a bioreceptor element, with advances in materials such as nanoparticles and conducting polymers enhancing their sensitivity and stability (Botewad et al., 2021). Urease inhibitors, on the other hand, are explored for their potential in treating infections caused by urease-producing bacteria, with extensive studies on various chemical groups demonstrating their application in medicine (Kosikowska & Berlicki, 2011).
Environmental Estrogens and Pesticide Metabolism
The environmental impact of chemicals with estrogenic activity, such as some derivatives of the compound , has been studied in the context of methoxychlor, a pesticide. Understanding the metabolism and effects of these compounds is crucial for assessing their environmental and health implications, with studies showing both reproductive toxicity and the need for further investigation into human health impacts (Cummings, 1997).
Medicinal Chemistry Applications
In medicinal chemistry, the combination of urea with other functional groups has been found to enhance the bioactivity of compounds. For instance, 2-(thio)ureabenzothiazoles exhibit a broad spectrum of biological activities, including antifungal and herbicidal properties. Such compounds are critical in the development of new pharmaceuticals and agrochemicals, showcasing the diverse applications of urea derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).
Food and Beverage Safety
The presence of urea derivatives in food and beverages, such as ethyl carbamate, highlights the importance of monitoring and understanding the toxicological profiles of these compounds. Ethyl carbamate, for example, has been identified as a potential carcinogen, underscoring the need for rigorous safety assessments in the food industry to protect consumer health (Weber & Sharypov, 2009).
Drug Design and Hydrogen Carrier Potential
Ureas also play a significant role in drug design, serving as modulators of biological targets due to their unique hydrogen bonding capabilities. This functional group is incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles, demonstrating the importance of urea in the development of new therapeutics (Jagtap et al., 2017). Additionally, urea has been investigated as a hydrogen carrier for fuel cells, highlighting its potential in sustainable energy supply solutions (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-20-14(12-6-2-3-7-13(12)16)10-18-15(19)17-9-11-5-4-8-21-11/h2-8,14H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSICJDIYKZUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)
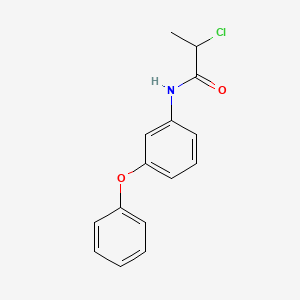

![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)


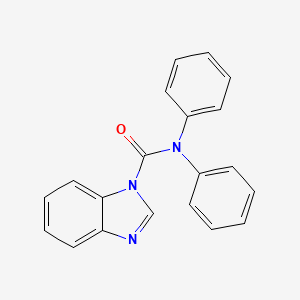

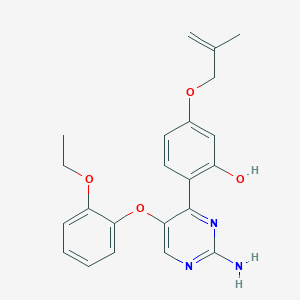
![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)
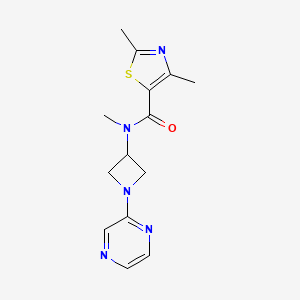
![4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone](/img/structure/B2661728.png)
